molecular formula C7H8BrNO3S B576778 4-Bromo-3-methoxybenzenesulfonamide CAS No. 1206104-66-6

4-Bromo-3-methoxybenzenesulfonamide

Cat. No.: B576778
CAS No.: 1206104-66-6
M. Wt: 266.109
InChI Key: XHTNDORPWRQZID-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxybenzenesulfonamide is an organic compound characterized by a benzene ring substituted with a bromine atom, a methoxy group, and a sulfonamide group

Mechanism of Action

Target of Action

4-Bromo-3-methoxybenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, sulfonamides prevent the production of folic acid, a crucial component for DNA synthesis in bacteria . This leads to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

They are widely distributed throughout the body and are metabolized primarily in the liver . Sulfonamides are excreted in the urine, and their elimination can be affected by urinary pH .

Result of Action

The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth and proliferation . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, sulfonamides effectively halt the growth of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and light exposure can affect the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxybenzenesulfonamide typically involves the bromination of 3-methoxybenzenesulfonamide. The reaction is carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted sulfonamides.

Scientific Research Applications

4-Bromo-3-methoxybenzenesulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxybenzenesulfonamide
  • 4-Bromo-3-(trifluoromethyl)benzenesulfonamide
  • 3-Bromo-4-methoxybenzenesulfonyl chloride

Uniqueness

The presence of both a bromine atom and a methoxy group on the benzene ring provides distinct electronic and steric effects, differentiating it from other similar compounds .

Properties

IUPAC Name

4-bromo-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTNDORPWRQZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677611
Record name 4-Bromo-3-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206104-66-6
Record name 4-Bromo-3-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methoxybenzene-1-sulfonamide
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